molecular formula C₂₂H₂₈O₂ B1154492 Gestodene-3-methoxy Dienol Ether

Gestodene-3-methoxy Dienol Ether

Cat. No.: B1154492
M. Wt: 324.46
Attention: For research use only. Not for human or veterinary use.
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Description

Gestodene-3-methoxy Dienol Ether is a steroidal dienol ether derivative characterized by a methoxy (-OCH₃) substituent at the 3-position of its core structure. Dienol ethers, in general, are critical in enantioselective coupling reactions and serve as precursors for bioactive molecules. For instance, silyl-protected dienol ethers (e.g., TBS, TIPS) are employed in nickel-catalyzed couplings to synthesize aminoalcohol derivatives with high regio- and stereoselectivity . The methoxy group in this compound likely modulates steric and electronic properties, influencing reactivity and downstream applications.

Properties

Molecular Formula

C₂₂H₂₈O₂

Molecular Weight

324.46

Synonyms

(17α)-13-ethyl-3-methoxy-18,19-Dinorpregna-3,5,15-trien-20-yn-17-ol;  (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,13,14,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Regioselectivity

The nature of the O-substituent on dienol ethers profoundly impacts reaction outcomes. Evidence from nickel-catalyzed couplings demonstrates:

Substituent Yield (%) Regioisomer Ratio (Desired:Undesired) Reference
TBS 75 7.6:1
TES Higher* Improved vs. TBS
TIPS High 420:1 (single isomer)
Methoxy N/A Not reported

Bulkier substituents like TIPS (triisopropylsilyl) suppress undesired regioisomers by sterically hindering alternative reaction pathways. The methoxy group in Gestodene-3-methoxy Dienol Ether, being smaller and less bulky, may offer intermediate steric effects compared to silyl groups. However, its electron-donating nature could enhance nucleophilicity at the dienol ether moiety, favoring specific electrophilic additions or cyclizations.

Analytical Performance in Detection and Quantification

Derivatization with trimethylsilyl (TMS) groups in 15-ketosterol dienol ethers improves gas chromatography-mass spectrometry (GC-MS) performance by reducing artifacts, enhancing resolution, and simplifying fragmentation patterns . Key comparisons include:

  • TMS Dienol Ethers: Produce dominant fragments via loss of trimethylsilanol (TMSOH) and methyl groups, enabling sensitive detection .
  • Methoxy Dienol Ethers: Likely exhibit distinct fragmentation pathways (e.g., methoxy group loss as CH₃O•), which may complicate spectra but provide unique diagnostic ions.

Methoxy groups may also influence polarity and retention times in chromatographic systems compared to non-polar silyl ethers.

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